molecular formula C10H16N2O B1327111 3-Isopropyl-5-pyrrolidin-2-ylisoxazole CAS No. 1018163-28-4

3-Isopropyl-5-pyrrolidin-2-ylisoxazole

Cat. No. B1327111
M. Wt: 180.25 g/mol
InChI Key: AOVXBLGZZGFZSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives has been a subject of interest due to their potential applications in medicinal chemistry. In the first paper, a domino 1,3-dipolar cycloaddition and elimination process is described to obtain methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate, which serves as a scaffold for further functionalization into various 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles . Similarly, the second paper discusses a one-pot multicomponent synthesis of polycyclic 3,3′-pyrrolidinyl-dispirooxindoles using 3-methyl-4-nitro-5-isatylidenyl-isoxazoles as 1,3-dipolarophiles, which results in products with multiple stereocenters and high diastereoselectivity . These methods highlight the versatility of isoxazole compounds in constructing complex molecular architectures.

Molecular Structure Analysis

Isoxazole rings are known for their rigid planar structure, which can influence the biological activity of the molecules they are part of. The molecular structure of isoxazole derivatives, such as those mentioned in the papers, often includes additional fused rings or substituents that can significantly affect their chemical properties and reactivity. For instance, the presence of a pyrrolidinyl group in the polycyclic 3,3′-pyrrolidinyl-dispirooxindoles adds to the complexity of the molecular structure, potentially leading to unique interactions with biological targets .

Chemical Reactions Analysis

The chemical reactivity of isoxazole derivatives is largely influenced by the presence of the isoxazole ring and its substituents. The papers describe various reactions, including 1,3-dipolar cycloadditions, which are a cornerstone in the synthesis of isoxazole compounds. These reactions are often used to create densely functionalized molecules with potential pharmacological activities. The multicomponent synthesis approach mentioned in the second paper is particularly noteworthy for its ability to generate complex molecules with multiple stereocenters in a single step .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are determined by their molecular structure. The presence of different functional groups can lead to a wide range of properties, such as solubility, melting points, and stability. The papers provided do not detail specific physical and chemical properties of the synthesized compounds; however, it can be inferred that the introduction of various substituents and the formation of additional rings would affect these properties. For example, the introduction of a pyrrolidinyl group could potentially increase the solubility in organic solvents due to increased molecular complexity and potential for hydrogen bonding .

Scientific Research Applications

Synthesis and Chemistry

  • Isoxazole derivatives are valuable in chemical synthesis. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a scaffold for creating highly functionalized 3-pyridin-3-ylisoxazoles and other heterocycles (Ruano et al., 2005).
  • In a similar vein, the study of different pyrrolidine derivatives, including isopropyl-pyrrolidine, has led to the development of compounds with significant biological activities (Rybka et al., 2016).

Biological Activities

  • Some pyrrolidine derivatives have shown promise as antioxidants. For example, novel pyrrolidine carboxylic acid derivatives were synthesized and identified as potent antioxidants, demonstrating greater effectiveness than ascorbic acid (Tumosienė et al., 2019).
  • Pyrrolidine-based fluoroionophores have been developed for selective detection of aluminum ions, showcasing the utility of these compounds in chemical sensing applications (Maity & Govindaraju, 2010).

Pharmaceutical Applications

  • Isoxazole-annulated compounds, including pyrrolidine derivatives, have potential applications in the development of novel pharmaceuticals. For instance, the synthesis of pyrrolidine constrained bipyridyl-dansyl click fluoroionophore as a selective sensor for aluminum ions highlights its potential in biochemical applications (Maity & Govindaraju, 2010).
  • Additionally, the synthesis of certain aminoalkoxy substituted 4,5-diphenylisoxazole derivatives as potential anti-osteoporotic agents indicates the relevance of such compounds in therapeutic contexts (Chen et al., 2013).

properties

IUPAC Name

3-propan-2-yl-5-pyrrolidin-2-yl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-7(2)9-6-10(13-12-9)8-4-3-5-11-8/h6-8,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVXBLGZZGFZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropyl-5-pyrrolidin-2-ylisoxazole

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